Kanshone C
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Overview
Description
Kanshone C is a sesquiterpenoid compound isolated from the roots of Nardostachys chinensis, a plant belonging to the Valerianaceae family . It is an aristolane-type sesquiterpenoid with the chemical structure (1S, 10S)-8,9-dioxo-1,10-epoxyaristolane . This compound has garnered attention due to its potential therapeutic properties, particularly in the field of neuroinflammation and serotonin transporter regulation .
Preparation Methods
Kanshone C is typically obtained through the extraction and purification of the rhizomes of Nardostachys chinensis . The process involves the following steps:
Extraction: The rhizomes are first dried and then subjected to solvent extraction using methanol or hexane.
Purification: The extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Isolation: This compound is isolated as a pure compound through further purification steps, including recrystallization.
Chemical Reactions Analysis
Kanshone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Kanshone C has several scientific research applications:
Serotonin Transporter Regulation: This compound is a potent inhibitor of the serotonin transporter (SERT), making it a potential candidate for the treatment of neuropsychiatric and digestive disorders.
Medicinal Chemistry: This compound is being explored as a scaffold for developing drug candidates targeting SERT and other molecular targets involved in neuropsychiatric disorders.
Mechanism of Action
Kanshone C exerts its effects primarily through the inhibition of the serotonin transporter (SERT). By inhibiting SERT, this compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This mechanism is crucial for its potential therapeutic effects in treating mood disorders such as depression and anxiety . Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, contributing to its anti-neuroinflammatory properties .
Comparison with Similar Compounds
Kanshone C is unique among sesquiterpenoids due to its strong inhibitory effect on the serotonin transporter. Similar compounds include:
Nardosinone: Another sesquiterpenoid from Nardostachys chinensis, known for its anti-inflammatory properties.
Isonardosinone: A sesquiterpenoid with similar anti-neuroinflammatory effects.
Kanshone E: Another aristolane-type sesquiterpenoid with comparable biological activities.
This compound stands out due to its potent inhibition of SERT, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,3S,6R,7R,8S,10R)-6,7,9,9-tetramethyl-2-oxatetracyclo[5.5.0.01,3.08,10]dodecane-11,12-dione |
InChI |
InChI=1S/C15H20O3/c1-7-5-6-8-15(18-8)12(17)10(16)9-11(13(9,2)3)14(7,15)4/h7-9,11H,5-6H2,1-4H3/t7-,8+,9-,11+,14-,15-/m1/s1 |
InChI Key |
NGUGLLPTHUYIGI-CKRUZVNXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@]3([C@]1([C@H]4[C@H](C4(C)C)C(=O)C3=O)C)O2 |
Canonical SMILES |
CC1CCC2C3(C1(C4C(C4(C)C)C(=O)C3=O)C)O2 |
Origin of Product |
United States |
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